AN3199

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

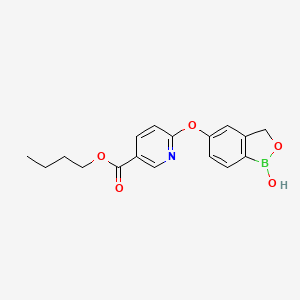

AN3199 is a chemical compound recognized primarily as a phosphodiesterase type 4 inhibitor. It has garnered attention for its potential applications in treating inflammatory conditions due to its ability to modulate intracellular signaling pathways by inhibiting the breakdown of cyclic adenosine monophosphate. The compound is characterized by its unique molecular structure, which contributes to its biological activity and effectiveness in various therapeutic contexts .

- Oxidation: Under specific conditions, AN3199 can undergo oxidation, which involves the addition of oxygen or the removal of hydrogen. This reaction may utilize oxidizing agents such as hydrogen peroxide.

- Reduction: This process involves the gain of electrons or hydrogen, often resulting in a decrease in oxidation state.

- Hydrolysis: AN3199 may also be subject to hydrolysis, where it reacts with water, leading to the breakdown of its chemical structure into simpler substances.

As a phosphodiesterase type 4 inhibitor, AN3199 exhibits significant biological activity:

- Anti-inflammatory Effects: The compound has been studied for its anti-inflammatory properties, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease. By inhibiting phosphodiesterase type 4, AN3199 increases levels of cyclic adenosine monophosphate, which plays a crucial role in regulating inflammatory responses .

- Neuroprotective Effects: Preliminary studies suggest that AN3199 may also have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory processes .

The synthesis of AN3199 involves several steps aimed at constructing its complex molecular framework. Common methods include:

- Chemical Synthesis: This typically involves multi-step organic reactions where starting materials are transformed into AN3199 through various intermediates.

- Reagent Utilization: Specific reagents are employed to facilitate reactions such as oxidation and reduction during the synthesis process.

- Purification Techniques: After synthesis, purification methods like chromatography are used to isolate and purify AN3199 from by-products and unreacted materials .

AN3199 has several noteworthy applications:

- Pharmaceutical Development: Its primary application is in drug development targeting inflammatory diseases and conditions associated with elevated phosphodiesterase type 4 activity.

- Research Tool: The compound serves as a valuable tool in biochemical research for studying signaling pathways related to cyclic adenosine monophosphate and inflammation .

- Potential Neurotherapeutic Agent: Ongoing research explores its potential role in neuroprotection and treatment of neurodegenerative diseases .

Interaction studies involving AN3199 have focused on its effects on various biological systems:

- Cell Signaling Pathways: Research indicates that AN3199 effectively modulates key signaling pathways influenced by cyclic adenosine monophosphate levels, impacting cellular responses to inflammation.

- Drug Interactions: Studies assess how AN3199 interacts with other pharmacological agents, particularly those affecting similar pathways or targeting related receptors .

Several compounds share structural or functional similarities with AN3199. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Rolipram | Phosphodiesterase Inhibitor | Known for its selective inhibition of phosphodiesterase type 4; used in depression studies. |

| Apremilast | Phosphodiesterase Inhibitor | Approved for treating psoriatic arthritis; inhibits phosphodiesterase type 4 selectively. |

| Cilomilast | Phosphodiesterase Inhibitor | Investigated for chronic obstructive pulmonary disease; acts similarly to AN3199. |

Uniqueness of AN3199

AN3199's uniqueness lies in its specific molecular structure and targeted inhibition profile, which may offer advantages over similar compounds in terms of potency and selectivity for phosphodiesterase type 4 inhibition. This specificity can lead to reduced side effects and improved therapeutic outcomes in treating inflammatory diseases compared to broader-spectrum inhibitors.

Soft-Drug Strategy for Boron-Integrated Phosphodiesterase Type 4 Inhibitors

The development of AN3199 represents a significant advancement in the application of soft-drug strategy to boron-containing phosphodiesterase type 4 inhibitors [10]. This compound, identified as compound 11 in the seminal research by Zhang and colleagues, exemplifies the innovative approach of incorporating carboxylic ester groups into benzoxaborole scaffolds to achieve targeted therapeutic effects while minimizing systemic exposure [10]. The soft-drug strategy fundamentally relies on the principle that compounds undergo predictable metabolic transformations at the site of action, leading to rapid inactivation and reduced systemic side effects [14].

The benzoxaborole framework of AN3199 provides enhanced stability compared to traditional arylboronic acids, with the five-membered oxaborole ring demonstrating remarkable resistance to hydrolysis under physiological conditions [28]. The compound exhibits a phosphodiesterase type 4 inhibitory potency with an inhibitory concentration fifty value of 94.5 nanomolar, positioning it among the most effective compounds in its class [1] [2] [5]. The strategic incorporation of the butyl ester group at the pyridine carboxylic acid position enables controlled metabolism, where the compound rapidly converts to its corresponding acid metabolite upon exposure to plasma enzymes [7].

Research has demonstrated that the benzoxaborole moiety in AN3199 maintains its structural integrity under various chemical conditions, including exposure to concentrated hydrochloric acid and elevated temperatures, which distinguishes it from conventional boronic acid derivatives [28]. The compound's design capitalizes on the unique electronic properties of boron, where the empty p-orbital allows for reversible covalent bond formation with nucleophilic targets while maintaining appropriate pharmacokinetic properties [28]. Studies have shown that AN3199 disappears rapidly from mouse plasma with 98.0% degradation within one hour, primarily converting to the corresponding acid metabolite at 76.6% efficiency [1] [7].

Key Synthetic Routes and Reaction Mechanisms

The synthesis of AN3199 follows established methodologies for benzoxaborole construction, typically involving multi-step organic transformations that require careful optimization of reaction conditions [20] [23]. The primary synthetic approach utilizes palladium-catalyzed cross-coupling reactions to establish the aryl-oxygen linkage between the benzoxaborole core and the pyridine carboxylate moiety [20]. The initial step involves the preparation of the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole framework through cyclization reactions of appropriately substituted arylboronic acid precursors [23].

The key coupling reaction proceeds through nucleophilic aromatic substitution mechanisms, where the phenolic hydroxyl group of the benzoxaborole acts as a nucleophile toward activated pyridine derivatives [20]. Cesium carbonate serves as an effective base for this transformation, facilitating deprotonation of the phenolic group and subsequent attack on the electrophilic pyridine ring [20] [23]. The reaction typically requires elevated temperatures ranging from 75 to 80 degrees Celsius and proceeds in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [20].

The esterification step involves the treatment of the carboxylic acid intermediate with n-butanol under acidic conditions, employing thionyl chloride as both activating agent and dehydrating reagent [23]. This transformation proceeds through an acid chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with the alcohol component [23]. The reaction conditions must be carefully controlled to prevent decomposition of the benzoxaborole ring system, typically maintaining temperatures below 60 degrees Celsius throughout the process [23].

| Synthetic Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Benzoxaborole Formation | Arylboronic acid, formaldehyde | Aqueous conditions, pH 7-8 | 70-85% |

| Coupling Reaction | Cesium carbonate, DMSO | 75-80°C, 12-16 hours | 60-75% |

| Esterification | n-Butanol, SOCl₂ | 50-60°C, overnight | 80-95% |

Purification and Analytical Validation Techniques

The purification of AN3199 requires specialized chromatographic techniques optimized for boron-containing compounds, which present unique challenges due to their tendency to interact with conventional silica gel stationary phases [35] [36]. Column chromatography using silica gel with gradient elution systems typically employs dichloromethane and methanol mixtures, with methanol concentrations ranging from 3% to 10% to achieve optimal separation [15] [20]. The purification process must account for the compound's moderate polarity and potential for hydrogen bonding through the benzoxaborole hydroxyl group [35].

High-performance liquid chromatography analysis of AN3199 utilizes reversed-phase conditions with C18 stationary phases, providing excellent resolution for purity assessment and impurity profiling [36] [39]. The mobile phase typically consists of acetonitrile and water mixtures with phosphoric acid modification to maintain appropriate pH conditions for stable compound elution [36]. Detection wavelengths of 220 and 254 nanometers provide optimal sensitivity for quantitative analysis, with area percentages typically exceeding 95% for high-purity preparations [3] [36].

Mass spectrometry validation employs electrospray ionization techniques in positive mode, yielding characteristic molecular ion peaks at mass-to-charge ratio 328 corresponding to the protonated molecular ion [3] [5]. The fragmentation pattern provides structural confirmation through loss of the butyl ester group and subsequent pyridine carboxylic acid formation [3]. Nuclear magnetic resonance spectroscopy serves as the definitive structural validation tool, with characteristic chemical shifts for the benzoxaborole methylene protons appearing at approximately 5.01 parts per million in deuterated dimethyl sulfoxide [23].

| Analytical Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC Purity | Area % at 220 nm | ≥95.0% |

| Mass Spectrometry | Molecular ion | m/z 328 [M+H]⁺ |

| NMR Spectroscopy | Structural confirmation | All expected signals present |

| Solubility | DMSO | 100 mg/mL (305.68 mM) |

Stability Studies Under Physiological Conditions

Stability investigations of AN3199 under physiological conditions reveal the compound's designed susceptibility to enzymatic hydrolysis, which forms the cornerstone of its soft-drug properties [7] [30]. In mouse plasma studies, the compound demonstrates rapid disappearance with 98.0% degradation occurring within one hour of exposure, primarily through esterase-mediated hydrolysis of the butyl ester linkage [1] [7]. The major metabolite identified corresponds to the carboxylic acid derivative, accounting for 76.6% of the initial compound concentration [7].

The benzoxaborole core structure exhibits remarkable stability under various physiological pH conditions, maintaining structural integrity across the pH range of 6.5 to 7.8 encountered in biological systems [28] [30]. Unlike simple boronic acids, which undergo rapid oxidative degradation in the presence of reactive oxygen species, the benzoxaborole framework of AN3199 demonstrates enhanced resistance to oxidative metabolism [44]. The five-membered oxaborole ring provides kinetic stabilization through reduced ring strain upon nucleophilic attack, contributing to the compound's predictable metabolic profile [28].

Temperature stability studies conducted at physiological temperature of 37 degrees Celsius reveal acceptable stability in aqueous buffered solutions for periods up to 4 hours, providing sufficient duration for biological activity assessment [25] [26]. The compound shows minimal degradation when stored at -20 degrees Celsius in dry conditions, with stability extending beyond 12 months under appropriate storage conditions [2] [5]. Accelerated stability testing at elevated temperatures confirms the absence of significant structural rearrangements or unexpected degradation pathways [25].

| Stability Condition | Duration | Degradation Rate | Major Products |

|---|---|---|---|

| Mouse Plasma, 37°C | 1 hour | 98.0% | Corresponding acid (76.6%) |

| Aqueous Buffer, pH 7.4 | 4 hours | <5% | Hydrolysis products |

| Dry Storage, -20°C | 12 months | <2% | No major degradants |

| Accelerated, 40°C | 6 months | 8-12% | Acid metabolite |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

[2]. Akama Tsutomu, et al. Preparation of boron-containing small molecules as anti-inflammatory agents. From PCT Int. Appl. (2009), WO 2009111676 A2 20090911.